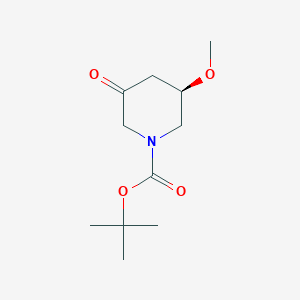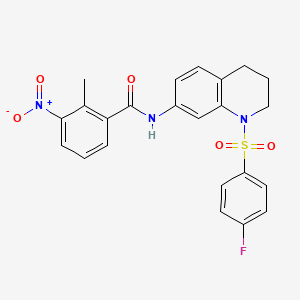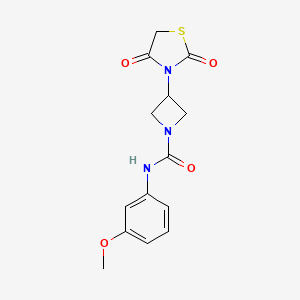![molecular formula C22H17N5OS B2742643 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1797095-39-6](/img/structure/B2742643.png)
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H17N5OS and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization Reactions
Experimental and Theoretical Studies : A study conducted by İ. Yıldırım, F. Kandemirli, and E. Demir (2005) explored the functionalization reactions of similar pyrazole derivatives, providing insight into the synthetic versatility of these compounds. Their work demonstrated the conversion of pyrazole carboxylic acid into corresponding carboxamide through specific reactions, highlighting the potential for creating a diverse range of derivatives for various scientific applications İ. Yıldırım, F. Kandemirli, & E. Demir, 2005.
Antiviral Activity
Inhibitors of Human Rhinovirus : Research by C. Hamdouchi et al. (1999) designed and prepared a series of compounds structurally related to Enviroxime, targeting antirhinovirus activity. This study underscores the potential of imidazo[1,2-a]pyridine derivatives in antiviral drug development, showcasing their ability to inhibit viral replication through specific structural modifications C. Hamdouchi et al., 1999.
Antimycobacterial Properties
Novel Antimycobacterial Lead Series : Imidazo[1,2-a]pyridine-8-carboxamides were identified as a novel antimycobacterial lead through whole cell screening against Mycobacterium tuberculosis. This discovery by Sreekanth A. Ramachandran et al. (2013) highlights the therapeutic potential of imidazo[1,2-a]pyridine derivatives against tuberculosis, suggesting these compounds as selective inhibitors with a promising structure-activity relationship Sreekanth A. Ramachandran et al., 2013.
Antituberculotic Activity
Derivatives with Suspected Antituberculotic Activity : L. Bukowski and M. Janowiec (1996) synthesized and tested various derivatives of imidazo[4,5-b]pyridine for antituberculotic activity. This work contributes to the ongoing search for effective treatments against tuberculosis, highlighting the importance of exploring novel chemical scaffolds for potential therapeutic use L. Bukowski & M. Janowiec, 1996.
Wirkmechanismus
Target of Action
The primary target of this compound is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, particularly ergosterol, which is an essential component of fungal cell membranes .
Mode of Action
The compound interacts with its target, the CYP51 protein, by binding to its active site . This interaction inhibits the function of the protein, leading to disruption in the biosynthesis of ergosterol . The inhibition of ergosterol biosynthesis results in the disruption of the fungal cell membrane’s integrity and function, leading to cell death .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, cell death . By inhibiting the function of the CYP51 protein, the compound prevents the conversion of lanosterol to ergosterol, disrupting the entire pathway .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were analyzed in silico
Result of Action
The compound exhibits potent antifungal activity, particularly against Candida species, including several multidrug-resistant strains . It has been shown to have a minimum inhibitory concentration ranging from 4 to 16 µg/mL and a minimum fungicidal concentration in the range of 4‒32 µg/mL . These concentrations are sufficient to eliminate the Candida species, indicating the compound’s effectiveness .
Eigenschaften
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5OS/c1-26-19(13-17(25-26)20-9-6-12-29-20)22(28)24-16-8-3-2-7-15(16)18-14-27-11-5-4-10-21(27)23-18/h2-14H,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXYGCAPXPMINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2742560.png)
![N-(2,4-difluorophenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2742561.png)
![N-(4-cyclopropyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2742565.png)

![(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2742567.png)


![2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2742570.png)

![Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2742574.png)




